Regulatory Necessity: USP Recognition as a Specific Impurity Standard for Clindamycin Palmitate HCl
Clindamycin Palmitate Sulfoxide Hydrochloride is officially recognized and distributed as a United States Pharmacopeia (USP) Reference Standard specifically for use with Clindamycin Palmitate Hydrochloride . This is a direct and unequivocal comparator-based evidence point: it is the designated standard for this specific API, whereas a generic 'clindamycin impurity' or even 'clindamycin sulfoxide' (CAS 22431-46-5) is not. The USP designation provides a regulatory framework and a standardized, traceable source, which is a non-negotiable requirement for Abbreviated New Drug Applications (ANDAs) and commercial quality control [1]. This contrasts with non-USP, general impurities which lack this official, specific linkage.
| Evidence Dimension | Regulatory and Pharmacopeial Status |
|---|---|
| Target Compound Data | Designated USP Reference Standard for Clindamycin Palmitate Hydrochloride (USP Item #1078009) |
| Comparator Or Baseline | Clindamycin Sulfoxide (CAS 22431-46-5) and other generic lincosamide impurities |
| Quantified Difference | Specific USP monograph linkage vs. no specific monograph linkage |
| Conditions | Regulatory context for ANDA submissions and commercial batch release testing |
Why This Matters
This provides definitive, verifiable justification for procurement over non-specific alternatives, ensuring audit-proof regulatory compliance.
- [1] Clindamycin Palmitate Sulfoxide (USP) | 1123211-65-3 | SynZeal Product Page. View Source
